GSK269962A

Description

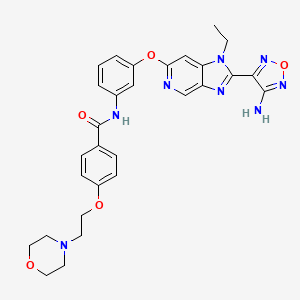

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVNFNXUCOWYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582496 | |

| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850664-21-0, 925213-63-4 | |

| Record name | GSK-269962A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-269962A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-269962A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK269962A in Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular mechanism of GSK269962A, a potent and selective aminofurazan-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its primary action in smooth muscle cells is the induction of relaxation, making it a significant compound for investigating the therapeutic potential of ROCK inhibition in cardiovascular diseases such as hypertension.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The contractile state of smooth muscle is fundamentally regulated by the phosphorylation level of the 20-kDa regulatory myosin light chain (MLC). While calcium-dependent activation of MLC Kinase (MLCK) initiates phosphorylation and contraction, the RhoA/ROCK pathway plays a critical role in sensitizing the contractile apparatus to calcium by inhibiting MLC phosphatase (MLCP), thereby sustaining the phosphorylated state of MLC and promoting contraction.[1][2]

This compound exerts its effect by directly inhibiting the catalytic activity of ROCK.[3][4] The pathway is as follows:

-

Agonist Stimulation: Vasoactive agonists like angiotensin II or phenylephrine bind to their respective G-protein coupled receptors (GPCRs) on the smooth muscle cell surface.

-

RhoA Activation: This binding activates the small GTPase RhoA.

-

ROCK Activation: Activated RhoA, in its GTP-bound state, binds to and activates ROCK.

-

MLCP Inhibition: ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits the phosphatase's activity.[1][2]

-

Sustained MLC Phosphorylation: With MLCP inhibited, the dephosphorylation of MLC is reduced. The ongoing activity of MLCK leads to a net increase in phosphorylated MLC.

-

Smooth Muscle Contraction: Increased MLC phosphorylation enhances actin-myosin cross-bridge cycling, resulting in smooth muscle contraction and vasoconstriction.

This compound's Point of Intervention: this compound is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[3][4][5] By binding to the kinase domain of ROCK, it prevents the phosphorylation of its downstream targets, including MYPT1. This action effectively "releases the brake" on MLCP, allowing it to dephosphorylate MLC, which overrides the contractile signal and leads to smooth muscle relaxation.

Downstream Cellular Effects

The most direct functional consequence of ROCK inhibition by this compound in vascular smooth muscle is vasorelaxation. In ex vivo studies using pre-constricted rat aortic rings, this compound induces potent, concentration-dependent relaxation.[4][5][6] This effect is also observed in vivo, where oral administration of this compound leads to a significant, dose-dependent reduction in systemic blood pressure in hypertensive rat models.[4][5][6]

Beyond regulating contraction, the ROCK pathway is a key organizer of the actin cytoskeleton.[7] ROCK activation promotes the formation of actin stress fibers, which are essential for maintaining cell shape, adhesion, and motility. In human primary smooth muscle cells stimulated with angiotensin II, this compound completely abolishes the formation of these stress fibers.[5][6] This demonstrates that this compound's mechanism extends to the regulation of smooth muscle cell structure.

Quantitative Data

The potency, selectivity, and functional activity of this compound have been characterized in various assays.

Table 1: Potency and Selectivity of this compound

| Target | Assay Type | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| ROCK1 (human, recombinant) | Cell-free kinase assay | 1.6 nM | [3][4][5][6][8][9] |

| ROCK2 (human, recombinant) | Cell-free kinase assay | 4.0 nM | [5][6][8][9] |

| MSK1 | Cell-free kinase assay | 49 nM | [5][6] |

| RSK1 | Cell-free kinase assay | 132 nM | [5][6] |

This compound exhibits over 30-fold selectivity against a broader panel of serine/threonine kinases.[3][4]

Table 2: Functional Activity of this compound in Smooth Muscle Models

| Experimental Model | Measured Effect | Value / Concentration | Reference(s) |

|---|---|---|---|

| Pre-constricted rat aorta | Vasorelaxation (IC₅₀) | 35 nM | [3][4][5][6] |

| Angiotensin II-stimulated human smooth muscle cells | Inhibition of actin stress fiber formation | Effective at ~1-3 µM | [5][6] |

| Spontaneously hypertensive rats (SHR) | Reduction in blood pressure (oral gavage) | Dose-dependent (0.3-3 mg/kg) | [3][6] |

| Myometrial smooth muscle cells | Inhibition of basal contraction | Effective at 50 nM |[6] |

Experimental Protocols

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ROCK.

-

Principle: Measures the phosphorylation of a specific ROCK substrate by recombinant ROCK1 or ROCK2 enzyme in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Enzyme & Substrate: Purified, recombinant human ROCK1 or ROCK2 is used. A common substrate is the MYPT1 protein or a synthetic peptide containing the ROCK phosphorylation site (e.g., Thr696).

-

Reaction Setup: The kinase reaction is performed in a buffer containing ATP (often radiolabeled [γ-³²P]ATP or detected via antibody), the ROCK enzyme, and the substrate.

-

Inhibitor Addition: this compound is serially diluted and added to the reaction wells.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30-37°C) for a defined period.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or through an ELISA-based method using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (e.g., DMSO vehicle). The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

This cell-based assay visualizes the effect of this compound on the cellular cytoskeleton.

-

Principle: Uses fluorescence microscopy to observe the formation of actin stress fibers in smooth muscle cells following stimulation with a contractile agonist, with and without the inhibitor.

-

Methodology:

-

Cell Culture: Human primary aortic smooth muscle cells are cultured on glass coverslips until they reach approximately 50% confluency.[5]

-

Serum Starvation: Cells are serum-starved overnight to reduce baseline signaling activity and synchronize the cells.[5]

-

Inhibitor Pre-treatment: Cells are pre-incubated with this compound (e.g., 3 µM) or vehicle for 30 minutes.[5][6]

-

Agonist Stimulation: Cells are stimulated with a known ROCK activator, such as Angiotensin II (e.g., 100 nM), for 2 hours to induce stress fiber formation.[5]

-

Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and stained with rhodamine phalloidin, a fluorescent conjugate that specifically binds to F-actin, to visualize the stress fibers.[5]

-

Imaging: Coverslips are mounted and imaged using confocal microscopy to assess the presence and organization of actin stress fibers.

-

This ex vivo assay measures the functional effect of this compound on vascular tissue.

-

Principle: Measures the ability of this compound to reverse a sustained contraction in an isolated aortic ring, providing a functional measure of its vasodilatory properties.

-

Methodology:

-

Tissue Preparation: A thoracic aorta is isolated from a rat and cut into rings (2-3 mm).

-

Mounting: The rings are mounted in an organ tissue bath containing a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Pre-constriction: The aortic rings are contracted with a sub-maximal concentration of a vasoconstrictor, such as phenylephrine or KCl.

-

Cumulative Addition: Once a stable contractile plateau is reached, this compound is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. An IC₅₀ value is calculated from the resulting concentration-response curve.[4]

-

References

- 1. Invited review: regulation of myosin phosphorylation in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound HCl | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Immunomart [immunomart.com]

GSK269962A selectivity profile for ROCK1 vs ROCK2 kinases

An In-Depth Technical Guide on the Selectivity Profile of GSK269962A for ROCK1 vs. ROCK2 Kinases

Introduction

This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that serve as crucial downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is integral to a wide array of cellular functions, including the organization of the actin cytoskeleton, cell adhesion and motility, smooth muscle contraction, and apoptosis.[1][2] Given the pathway's involvement in various pathologies such as hypertension, neurodegenerative diseases, and cancer, ROCK inhibitors are of significant interest for therapeutic development.[1][2] This guide provides a detailed technical overview of this compound, focusing on its selectivity for ROCK1 versus ROCK2, the experimental protocols used for its characterization, and the signaling context in which it operates.

Quantitative Selectivity Profile

This compound demonstrates high potency for both ROCK isoforms, with a slight preference for ROCK1. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50) in cell-free assays using recombinant human kinases, highlights its efficacy in the low nanomolar range.[3][4][5][6][7] The compound also exhibits a favorable selectivity profile against a broader panel of serine/threonine kinases.[4][6][7][8]

Table 1: IC50 Values of this compound for ROCK and Other Kinases

| Target Kinase | IC50 (nM) | Source(s) |

| ROCK1 | 1.6 | [3][4][5][6][7][8] |

| ROCK2 | 4 | [3][4][5][6][7][8] |

| MSK1 | 49 | [3][7] |

| RSK1 | 132 | [3] |

Data from cell-free assays using recombinant human kinases.

This data indicates that this compound is approximately 2.5-fold more selective for ROCK1 over ROCK2. Furthermore, it displays a selectivity of over 30-fold for ROCK1 against other kinases like MSK1 and over 80-fold against RSK1.[3][4][7]

Signaling Pathway Context

The activity of this compound is best understood within the context of the Rho/ROCK signaling cascade. This pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK1 and ROCK2.[9][10] Activated ROCK kinases phosphorylate numerous downstream substrates, leading to various cellular responses, most notably the regulation of the actin-myosin cytoskeleton.

Experimental Protocols

The characterization of this compound involves a multi-tiered approach, progressing from biochemical assays to cell-based functional screens and in vivo models.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay is fundamental for determining the direct inhibitory potency (IC50) of a compound against a specific kinase.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of ROCK1 and ROCK2 enzymatic activity.

-

Methodology:

-

Enzyme & Substrate: Recombinant human ROCK1 and ROCK2 enzymes are used. A specific peptide substrate for ROCK is selected.

-

Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination & Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity using a scintillation counter or through non-radioactive methods like fluorescence-based assays.

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

-

Cell-Based Functional Assay: Inhibition of Actin Stress Fiber Formation

This assay assesses the inhibitor's ability to affect ROCK signaling within a cellular context.

-

Objective: To visually confirm that this compound can block the formation of actin stress fibers induced by a ROCK pathway activator.

-

Methodology:

-

Cell Culture: Human primary smooth muscle cells are cultured on coverslips until they reach approximately 50% confluence.[3]

-

Serum Starvation: Cells are serum-starved overnight to reduce baseline signaling activity.[3]

-

Inhibitor Pre-treatment: Cells are pre-incubated with the inhibitor (e.g., 3 µM this compound) for 30 minutes.[3]

-

Stimulation: The ROCK pathway is activated by adding an agonist like Angiotensin II (AngII, 100 nM) for 2 hours.[3]

-

Fixation and Staining: Cells are fixed (e.g., with paraformaldehyde) and permeabilized. The actin cytoskeleton is then stained with a fluorescent phalloidin conjugate (e.g., rhodamine phalloidin).[3]

-

Imaging: The coverslips are mounted, and the actin stress fibers are visualized using confocal microscopy. A potent inhibitor like this compound is expected to completely abolish the stress fiber formation induced by AngII.[3]

-

In Vivo Efficacy Model: Blood Pressure Reduction in Hypertensive Rats

This model evaluates the physiological effect of the inhibitor in a relevant disease model.

-

Objective: To determine if oral administration of this compound can produce a therapeutic effect (vasodilation and blood pressure reduction) in an animal model of hypertension.

-

Methodology:

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.[4][5][6]

-

Drug Administration: this compound is administered via oral gavage at varying doses (e.g., 0.3, 1, and 3 mg/kg).[4][5][6]

-

Measurement: Systemic blood pressure and heart rate are monitored over time. The maximal effect is typically observed around 2 hours post-administration.[5][6]

-

Data Analysis: The dose-dependent reduction in blood pressure is quantified to assess the in vivo potency and efficacy of the compound.[4][5][6]

-

Conclusion

This compound is a highly potent inhibitor of both ROCK1 and ROCK2, with a slight preferential selectivity for ROCK1. Its efficacy has been demonstrated through a rigorous series of experiments, from direct enzymatic inhibition in cell-free systems to functional cellular assays and in vivo models of disease. The detailed quantitative data and established experimental protocols provide a solid foundation for its use as a research tool to probe the function of ROCK kinases and for its potential development as a therapeutic agent.

References

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 3. This compound HCl | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 6. This compound - tcsc2790 - Taiclone [taiclone.com]

- 7. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of GSK269962A as a Vasodilator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This technical guide provides an in-depth overview of the biological activity of this compound as a vasodilator, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. Increased ROCK activity is understood to contribute to the contraction of smooth muscle and the regulation of blood pressure homeostasis.[3]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H30N8O5 |

| Molecular Weight | 570.6 g/mol |

| CAS Number | 850664-21-0 |

| IUPAC Name | N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(4-morpholinyl)ethoxy]benzamide |

Quantitative Data on Biological Activity

The vasodilatory and ROCK-inhibitory activities of this compound have been quantified in several key studies. The following tables summarize the critical data for easy comparison.

Table 1: In Vitro Potency and Efficacy

| Parameter | Species | Assay | Value | Reference |

| ROCK1 IC50 | Human (recombinant) | Scintillation proximity assay | 1.6 nM | [2][4][5] |

| ROCK2 IC50 | Human (recombinant) | Scintillation proximity assay | 4 nM | [2][4] |

| Vasorelaxation IC50 | Rat (aorta) | Organ bath (pre-constricted with phenylephrine) | 35 nM | [2][4] |

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

| Dose (Oral Gavage) | Reduction in Blood Pressure (mmHg) | Time to Max Effect | Reference |

| 0.3 mg/kg | Dose-dependent reduction | ~2 hours | [2][4] |

| 1 mg/kg | ~10 mmHg | ~2 hours | [3] |

| 3 mg/kg | ~20 mmHg | ~2 hours | [3] |

| 30 mg/kg | ~50 mmHg | ~2 hours | [3] |

Signaling Pathway of this compound-Induced Vasodilation

This compound exerts its vasodilatory effect by inhibiting the ROCK signaling pathway in vascular smooth muscle cells (VSMCs). The binding of agonists like angiotensin II or phenylephrine to G protein-coupled receptors (GPCRs) on the surface of VSMCs activates the small GTPase RhoA.[1] Activated RhoA, in turn, activates ROCK.[]

ROCK promotes vasoconstriction through two primary mechanisms:

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which inhibits the activity of MLCP.[1] MLCP is responsible for dephosphorylating the myosin light chain (MLC).

-

Direct Phosphorylation of Myosin Light Chain: Although a minor contributor, ROCK can directly phosphorylate MLC.

The phosphorylation of MLC is the key event that triggers the interaction of actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.

This compound, as a potent ROCK inhibitor, blocks these downstream effects. By preventing the ROCK-mediated inhibition of MLCP, it allows for the dephosphorylation of MLC, leading to smooth muscle relaxation and vasodilation.

Experimental Protocols

In Vitro Vasorelaxation Assay in Rat Aorta

This protocol describes the methodology to assess the vasodilatory effect of this compound on isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-350 g)

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (PE)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Aortic Ring Preparation:

-

Euthanize the rat by an approved method.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs solution.

-

Remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Mounting:

-

Mount the aortic rings in organ baths containing Krebs solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Pre-constriction:

-

After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

-

Cumulative Concentration-Response Curve:

-

Once the PE-induced contraction reaches a plateau, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Calculate the IC50 value (the concentration of this compound that produces 50% of the maximum relaxation) by non-linear regression analysis.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for evaluating the antihypertensive effect of this compound in a conscious rat model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)

-

Oral gavage needles

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

-

Animal Acclimatization:

-

House the SHR in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

-

Acclimatize the rats to the blood pressure measurement procedure for several days to minimize stress-induced fluctuations.

-

-

Baseline Blood Pressure Measurement:

-

Measure the baseline systolic blood pressure and heart rate of conscious, restrained rats.

-

-

Drug Administration:

-

Administer this compound or vehicle orally by gavage at the desired doses (e.g., 0.3, 1, 3, 30 mg/kg).

-

-

Post-dose Blood Pressure Monitoring:

-

Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each treatment group.

-

Determine the maximal reduction in blood pressure and the duration of action.

-

Kinase Selectivity Profiling

To determine the selectivity of this compound for ROCK over other kinases, a panel of purified kinases is typically used.

General Principle:

The inhibitory activity of this compound is tested against a broad range of protein kinases. The activity of each kinase is measured in the presence of varying concentrations of the inhibitor.

Example Method: Scintillation Proximity Assay (SPA)

-

Assay Components:

-

Purified recombinant kinases

-

Specific peptide substrates biotinylated at the N-terminus

-

[γ-33P]ATP

-

Streptavidin-coated SPA beads

-

This compound

-

-

Procedure:

-

The kinase reaction is performed by incubating the kinase, peptide substrate, [γ-33P]ATP, and this compound in an appropriate buffer.

-

The reaction is stopped, and the streptavidin-coated SPA beads are added. The biotinylated peptide substrate binds to the beads.

-

If the substrate has been phosphorylated by the kinase, the 33P is brought into close proximity to the scintillant in the beads, generating a light signal that can be detected.

-

-

Data Analysis:

Conclusion

This compound is a highly potent and selective ROCK inhibitor with significant vasodilatory and antihypertensive properties. Its mechanism of action is well-defined, involving the inhibition of the RhoA/ROCK signaling pathway in vascular smooth muscle cells. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other ROCK inhibitors as potential therapeutic agents for cardiovascular diseases such as hypertension.

References

The Role of Rho-Associated Kinase (ROCK) Inhibitors in Cardiovascular Research: A Technical Guide

Executive Summary: The RhoA/Rho-associated kinase (ROCK) signaling pathway is a critical regulator of fundamental cellular processes, including smooth muscle contraction, cell migration, proliferation, and extracellular matrix remodeling. Dysregulation of this pathway is implicated in the pathogenesis of a wide array of cardiovascular diseases, such as hypertension, atherosclerosis, heart failure, and myocardial ischemia-reperfusion injury. Consequently, ROCK has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the ROCK signaling pathway, the pharmacology of its inhibitors, and their application in cardiovascular research. It summarizes key quantitative data, presents detailed experimental protocols for assessing ROCK activity and function, and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.

The RhoA/ROCK Signaling Pathway in the Cardiovascular System

The RhoA/ROCK pathway is a central signaling cascade that translates extracellular stimuli into intracellular responses, primarily through modulation of the actin cytoskeleton.

Mechanism of Activation: The pathway is initiated by the activation of the small GTPase, RhoA. Various cardiovascular agonists, including angiotensin II, endothelin-1, and norepinephrine, bind to G protein-coupled receptors (GPCRs), leading to the activation of guanine nucleotide exchange factors (GEFs). GEFs promote the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state. Active RhoA then translocates to the cell membrane and binds to its downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.

Downstream Effectors and Cellular Functions: Once activated, ROCK1 and ROCK2 phosphorylate numerous substrates, leading to a range of cellular effects relevant to cardiovascular pathophysiology:

-

Smooth Muscle Contraction: The most well-characterized function of ROCK is the regulation of vascular tone. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1). This inhibition leads to a net increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin interaction and causing smooth muscle cell contraction and vasoconstriction. This Ca2+-sensitization mechanism is crucial in the pathogenesis of hypertension.

-

Cytoskeletal Reorganization and Cell Migration: ROCK phosphorylates LIM kinases (LIMK1/2), which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing protein. This stabilizes actin filaments and promotes the formation of stress fibers and focal adhesions, processes essential for cell migration and vascular remodeling seen in atherosclerosis.

-

Endothelial Dysfunction: The ROCK pathway negatively regulates endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO). ROCK activation can decrease eNOS mRNA stability and inhibit the pro-survival PI3K/Akt pathway, which normally promotes eNOS activity, thereby contributing to endothelial dysfunction.

-

Inflammation and Fibrosis: ROCK signaling is involved in inflammatory processes by promoting the expression of adhesion molecules and cytokines, as well as facilitating inflammatory cell migration. Furthermore, ROCK1 has been specifically

The ROCK Inhibitor GSK269962A: A Technical Guide to its Impact on Actin Stress Fiber Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how the potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, GSK269962A, affects the formation of actin stress fibers. This document details the underlying signaling pathways, presents available quantitative data, and provides comprehensive experimental protocols for researchers investigating cytoskeletal dynamics.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

This compound exerts its effects on actin stress fiber formation by directly targeting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of actomyosin contractility and the assembly of stress fibers. In its active GTP-bound state, RhoA activates ROCK, which in turn promotes stress fiber formation through two primary mechanisms:

-

Phosphorylation and Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), leading to the phosphatase's inactivation. This results in an increase in the phosphorylation of myosin light chain (MLC).

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC.

Phosphorylated MLC promotes the assembly of actin filaments into contractile bundles and enhances the motor activity of myosin II, driving the tension that is characteristic of stress fibers. By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a decrease in MLC phosphorylation and the subsequent disassembly or failure of formation of actin stress fibers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ ROCK1 | 1.6 nM | Human (recombinant) | Cell-free kinase assay | [1][2] |

| IC₅₀ ROCK2 | 4 nM | Human (recombinant) | Cell-free kinase assay | [1][2] |

| IC₅₀ Vasorelaxation | 35 nM | Rat (aorta) | Organ bath studies | [1][2] |

| Effect on Actin Stress Fibers | Concentration | Cell Type | Inducing Agent | Outcome | Reference |

| Inhibition of stress fiber formation | ~ 1 µM | Human primary smooth muscle cells | Angiotensin II | Suppressive effect observed | [1] |

| Complete abolishment of stress fiber formation | 3 µM | Human primary smooth muscle cells | Angiotensin II (100 nM) | Complete inhibition | [1] |

Signaling Pathway Diagram

The following diagram illustrates the RhoA/ROCK signaling pathway and the point of intervention for this compound.

Experimental Protocols

Immunofluorescence Staining for Actin Stress Fibers

This protocol is adapted from methodologies used to assess the effect of ROCK inhibitors on stress fiber formation in smooth muscle cells.[1]

1. Cell Culture and Treatment:

-

Culture human primary aortic smooth muscle cells (or other cell type of interest) on glass coverslips in appropriate growth medium until they reach approximately 50% confluency.

-

Serum-starve the cells overnight to reduce basal levels of stress fiber formation.

-

Pre-treat the cells with this compound (e.g., 1 µM or 3 µM in serum-free medium) for 30 minutes. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with an agonist known to induce stress fiber formation (e.g., 100 nM Angiotensin II) for 2 hours.

2. Fixation and Permeabilization:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

3. Staining:

-

Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

-

Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., rhodamine-phalloidin or Alexa Fluor 488 phalloidin) diluted in blocking buffer for 30-60 minutes at room temperature in the dark. Phalloidin specifically binds to F-actin, allowing for the visualization of stress fibers.

-

(Optional) Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Wash the cells three times with PBS.

4. Mounting and Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.

Experimental Workflow Diagram

Conclusion

This compound is a highly effective inhibitor of actin stress fiber formation due to its potent and selective inhibition of ROCK1 and ROCK2. By disrupting the RhoA/ROCK signaling pathway, this compound prevents the necessary phosphorylation of myosin light chain, thereby abrogating the assembly and contractility of actin stress fibers. The provided data and protocols offer a solid foundation for researchers to further investigate the role of ROCK signaling in cytoskeletal dynamics and to explore the therapeutic potential of ROCK inhibitors in various disease models.

References

- 1. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3][4][5] This technical guide provides a comprehensive overview of the primary molecular targets of this compound in human cells, detailing its mechanism of action, effects on signaling pathways, and relevant experimental protocols. The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Primary Molecular Targets

The primary molecular targets of this compound are ROCK1 and ROCK2, two serine/threonine kinases that are key regulators of the actin cytoskeleton.[1][2][3][4][5] this compound exhibits high affinity for these kinases, competitively binding to their ATP pocket.[6] The inhibitory activity of this compound against its primary and other identified targets is summarized in the table below.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| ROCK1 | Cell-free recombinant human protein | 1.6 [1][2][6] |

| ROCK2 | Cell-free recombinant human protein | 4 [1][2][3] |

| MSK1 | Cell-free assay | 49[1] |

| RSK1 | Cell-free assay | 132[1] |

This compound demonstrates significant selectivity for ROCK kinases, with at least a 30-fold greater selectivity against a panel of other tested protein kinases.[7][8]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the ROCK signaling cascade. In human cells, particularly in the context of acute myeloid leukemia (AML), this compound has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[7][8][9] Inhibition of this pathway leads to downstream effects on cell cycle progression and apoptosis.

Diagram 1: this compound Inhibition of the ROCK1/c-Raf/ERK Signaling Pathway

Caption: Inhibition of ROCK1 by this compound blocks the downstream c-Raf/MEK/ERK signaling cascade.

Effects on Cellular Processes

Inhibition of the ROCK1/c-Raf/ERK pathway by this compound has been observed to have significant effects on cellular processes, particularly in AML cells.[7][8]

-

Cell Cycle Arrest: Treatment with this compound leads to the arrest of AML cells in the G2 phase of the cell cycle.[7][8]

-

Induction of Apoptosis: this compound induces apoptosis in AML cells by regulating multiple proteins associated with the cell cycle and apoptosis.[7][8]

-

Inhibition of Cell Growth and Clonogenicity: The compound selectively inhibits the growth and colony-forming ability of AML cells.[7][8]

Table 2: Cellular Effects of this compound on AML Cell Lines

| Cell Line | Effect | IC50 (nM) |

| MV4-11 | Growth Inhibition | 0.61 - 1337 (range across various AML cell lines)[7] |

| OCI-AML3 | Growth Inhibition | 0.61 - 1337 (range across various AML cell lines)[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

Cell Viability Assay (CCK-8)

This assay is used to assess the effect of this compound on cell proliferation.

Protocol:

-

Seed human AML cells in 96-well plates at a density of 10,000 cells per well.

-

Incubate the cells with varying concentrations of this compound for 72 hours.[7][10]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7]

-

Incubate the plates at 37°C for 2 hours.[7]

-

Measure the optical density (OD) at 450 nm using a microplate reader.[7]

-

Subtract the background reading from the media for result standardization.[7]

Diagram 2: Cell Viability Assay Workflow

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.

Protocol:

-

Seed cells in 6-well plates and treat with the indicated concentrations of this compound.[7]

-

Harvest the cells and extract total protein using a cell lysis buffer.[7]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with 5% nonfat dry milk for 1 hour.[7]

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., ROCK1, p-c-Raf, p-MEK, p-ERK, cleaved caspase-3).

-

Wash the membrane and incubate with the appropriate secondary antibodies for 1 hour.[7]

-

Detect the protein bands using an ECL substrate and a chemiluminescence imager.[7]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

Protocol:

-

Seed MV4-11 and OCI-AML3 cells in 6-well plates and treat with the indicated concentrations of this compound for 12 hours.[7]

-

Collect the cells and fix them with 70% pre-chilled ethanol overnight.[7]

-

Wash the cells with PBS and stain with 200 µL of PI/RNase Staining Buffer for 30 minutes in the dark.[7]

-

Analyze the cell cycle distribution by flow cytometry.[7]

Apoptosis Assays

This assay is used to quantify the percentage of apoptotic cells.

Protocol:

-

Seed AML cells in 6-well plates and culture for 48 hours with or without this compound.[7]

-

Collect the cells, wash twice with pre-cooled PBS, and resuspend in 200 µL of Binding Buffer.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[7]

-

Incubate the cells on ice for 20 minutes in the dark.[7]

-

Detect and analyze cell apoptosis by flow cytometry.[7]

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Protocol:

-

Seed AML cells into 96-well plates and treat with this compound for 24 hours.[7]

-

Add 100 µL of Caspase-Glo 3/7 reagent to each well and mix thoroughly.[7]

-

After 30 minutes, transfer 200 µL of the solution to a white-walled multiwell luminometer plate.[7]

-

Determine the luminescence signal using a luminometer.[7]

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2. Its primary mechanism of action in human cells, particularly AML cells, involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway. This leads to G2 phase cell cycle arrest and the induction of apoptosis, ultimately suppressing cell growth and proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other ROCK inhibitors in various cellular contexts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In vitro characterization of GSK269962A potency and efficacy

An In-Depth Technical Guide to the In Vitro Characterization of GSK269962A

This guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of this compound, a potent and selective Rho-associated protein kinase (ROCK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.

Introduction

This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for both isoforms of Rho-associated protein kinase, ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, motility, and contraction. Due to its role in these fundamental pathways, ROCK is a significant therapeutic target for a range of diseases. This compound has shown potential as an antihypertensive agent and has been investigated for its anti-inflammatory and anti-cancer activities.

Data Presentation: Potency and Efficacy

The potency and efficacy of this compound have been quantified across various in vitro assays, from cell-free enzymatic assays to complex cell-based functional studies.

Table 1: In Vitro Enzymatic Potency

This table summarizes the inhibitory activity of this compound against ROCK isoforms and other selected kinases in cell-free assays.

| Target Kinase | Assay Type | IC50 Value | References |

| ROCK1 | Cell-free | 1.6 nM | |

| ROCK2 | Cell-free | 4.0 nM | |

| MSK1 | Cell-free | 49 nM | |

| RSK1 | Cell-free | 132 nM |

Note: this compound exhibits more than 30-fold selectivity for ROCK compared to a panel of other serine/threonine kinases.

Table 2: In Vitro Cellular and Tissue-Based Efficacy

This table details the functional effects of this compound in various cellular and tissue models.

| Assay | Model System | Endpoint | Effective Concentration | References |

| Vasorelaxation | Preconstricted Rat Aorta | Induction of vasorelaxation | IC50: 35 nM | |

| Actin Stress Fiber Formation | Angiotensin II-stimulated Human Smooth Muscle Cells | Abolition of actin stress fibers | ~1 µM | |

| Anti-inflammatory Activity | LPS-stimulated Macrophages | Reduction of IL-6 and TNF-α production | Not specified | |

| Anti-leukemic Activity | AML Cell Lines (MV4-11, OCI-AML3) | Inhibition of cell proliferation | Not specified | |

| Cell Cycle Arrest | AML Cell Lines (MV4-11, OCI-AML3) | G2 phase arrest | 80 nM (induced ~50% arrest) | |

| Apoptosis Induction | AML Cell Lines (MV4-11, OCI-AML3) | Induction of apoptosis | Dose-dependent | |

| Colony Formation Inhibition | AML Cell Lines (MV4-11, OCI-AML3) | Suppression of colony formation | Dose-dependent |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. These kinases are downstream effectors of the small GTPase RhoA. Upon activation by upstream signals, RhoA binds to and activates ROCK, which in turn phosphorylates multiple substrates. This phosphorylation cascade leads to increased actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions. By inhibiting ROCK, this compound prevents these downstream events, leading to effects such as smooth muscle relaxation (vasodilation) and disassembly of the actin cytoskeleton. In the context of acute myeloid leukemia (AML), this compound has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key in vitro experiments used to characterize this compound.

Cell-Free Kinase Assay (IC50 Determination)

-

Objective : To determine the concentration of this compound that inhibits 50% of the enzymatic activity of ROCK1 and ROCK2.

-

Principle : A purified, recombinant kinase (ROCK1 or ROCK2) is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

-

Methodology :

-

Prepare a reaction buffer containing recombinant human ROCK1 or ROCK2 enzyme.

-

Serially dilute this compound in DMSO and add to the reaction wells.

-

Add a suitable kinase substrate (e.g., a peptide substrate) and ATP to initiate the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of product (phosphorylated substrate), often using a luminescence-based or fluorescence-based detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

Vasorelaxation Assay

-

Objective : To assess the ability of this compound to induce relaxation in vascular smooth muscle.

-

Methodology :

-

Isolate aortic rings from rats and mount them in organ tissue baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Preconstrict the aortic rings with an agonist like phenylephrine or U-46619 to induce a stable contraction.

-

Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.

-

Record the changes in tension to measure the degree of relaxation.

-

Calculate the IC50 value, representing the concentration of this compound required to cause 50% of the maximal relaxation.

-

Cell Proliferation and Viability Assays (CCK-8 / EdU)

-

Objective : To evaluate the effect of this compound on the growth and viability of cancer cells, such as AML cell lines.

-

Methodology :

-

Seed AML cells (e.g., MV4-11, OCI-AML3) into 96-well plates at an appropriate density.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

For CCK-8 Assay : Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate. Measure the absorbance at 450 nm, which is proportional to the number of viable cells.

-

For EdU Assay : Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture. EdU is incorporated into newly synthesized DNA. After treatment, fix and permeabilize the cells, then use a fluorescent azide to detect the incorporated EdU via click chemistry, often analyzed by flow cytometry or fluorescence microscopy.

-

Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Objective : To determine if this compound induces apoptosis or causes cell cycle arrest.

-

Methodology :

-

Treat cells with this compound for a predetermined time.

-

For Apoptosis : Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in

-

GSK269962A: A Deep Dive into its Anti-Cancer Mechanisms via Apoptosis Induction and Cell Cycle Arrest

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive technical analysis of the selective ROCK1 inhibitor, GSK269962A, reveals its potent anti-cancer properties through the induction of apoptosis and cell cycle arrest, particularly in Acute Myeloid Leukemia (AML) cells. This guide provides an in-depth look at the quantitative data, experimental methodologies, and the core signaling pathways affected by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound has been identified as a promising therapeutic agent due to its targeted action on Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a key regulator of cell proliferation and survival. Studies have demonstrated that this compound selectively inhibits the growth of AML cells, leading to a halt in their division and programmed cell death.

Quantitative Analysis of this compound's Impact on AML Cells

The efficacy of this compound in impeding cancer cell proliferation is underscored by its dose-dependent effects on the cell cycle and apoptosis. The following tables summarize the quantitative outcomes observed in the AML cell lines MV4-11 and OCI-AML3 upon treatment with varying concentrations of this compound.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in AML Cells

| Cell Line | This compound Concentration (nM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MV4-11 | 0 | 55.3 ± 2.5 | 36.4 ± 1.8 | 8.3 ± 0.9 |

| 20 | 48.1 ± 2.1 | 35.9 ± 1.5 | 16.0 ± 1.3 | |

| 40 | 35.2 ± 1.7 | 33.8 ± 1.6 | 31.0 ± 2.0 | |

| 80 | 25.4 ± 1.5 | 24.6 ± 1.2 | 50.0 ± 2.8 | |

| OCI-AML3 | 0 | 60.1 ± 3.1 | 31.5 ± 1.9 | 8.4 ± 1.0 |

| 20 | 52.7 ± 2.8 | 30.9 ± 1.7 | 16.4 ± 1.4 | |

| 40 | 41.3 ± 2.2 | 29.8 ± 1.5 | 28.9 ± 1.9 | |

| 80 | 30.5 ± 1.8 | 25.1 ± 1.3 | 44.4 ± 2.5 |

Data extracted from figures in Pan et al., 2022.

Treatment with this compound leads to a significant increase in the proportion of cells in the G2 phase of the cell cycle, with a corresponding decrease in the G1 phase population. Notably, at a concentration of 80 nM, the percentage of MV4-11 cells in the G2 phase escalated to approximately 50%.

Table 2: Dose-Dependent Induction of Apoptosis by this compound in AML Cells

| Cell Line | This compound Concentration (nM) | Percentage of Apoptotic Cells (%) |

| MV4-11 | 0 | 5.2 ± 0.7 |

| 20 | 1 |

Methodological & Application

GSK269962A solubility and stock solution preparation guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a highly potent and selective inhibitor of Rho-associated protein kinase (ROCK1 and ROCK2), with IC50 values of 1.6 nM and 4 nM, respectively.[1][2][3] Its selectivity for ROCK over other serine/threonine kinases is greater than 30-fold. These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound, along with a diagram of the relevant signaling pathway to guide experimental design.

Physicochemical Properties and Solubility

This compound is a synthetic organic molecule with the following properties:

| Property | Value |

| Molecular Weight | 570.6 g/mol [2] |

| Formula | C29H30N8O5[2] |

| Appearance | Yellow solid[2] |

| Purity | ≥98% (HPLC) |

| CAS Number | 850664-21-0[2] |

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that solubility can vary between different sources and batches.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 57.1 - 100[1][2] | 100.07 - 164.72[1][2] | Use fresh, moisture-free DMSO. Sonication or gentle warming may aid dissolution.[1][2][4] |

| Ethanol | 5.71 - 28[1][2] | 10 - 10.52[2] | Gentle warming and sonication are recommended to achieve maximum solubility.[2] |

| Water | Insoluble or slightly soluble (<1 mg/mL)[1][2] | - |

Stock Solution Preparation

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for 10 mM DMSO Stock Solution:

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (based on a molecular weight of 570.6 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or warming the solution in a 37°C water bath may be necessary.[4] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1-2 years).[2][3]

Note on Aqueous Dilutions: When diluting the DMSO stock solution into aqueous media for cell-based assays, it is common for the compound to precipitate. To avoid this, ensure that the final concentration of DMSO in the working solution is low (typically ≤0.1%) and that the solution is well-mixed after dilution. If precipitation occurs, vortexing or brief sonication can help to redissolve the compound.[4]

Experimental Workflow for In Vitro Kinase Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of this compound on ROCK kinase activity.

Rho/ROCK Signaling Pathway

This compound exerts its effects by inhibiting ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is integral to regulating cellular processes such as actin cytoskeleton organization, cell adhesion, and smooth muscle contraction.

In Vivo Study Preparation

For in vivo applications, this compound can be formulated for oral administration. The following are example protocols and should be optimized for specific experimental needs.

Formulation 1: Aqueous Suspension

-

Prepare a stock solution of this compound in DMSO.

-

In a separate tube, mix PEG300 and Tween-80.

-

Add the this compound/DMSO stock to the PEG300/Tween-80 mixture and mix until clear.

-

Add saline or ddH2O to the desired final volume and mix thoroughly.

-

This preparation should be used immediately.[1]

Example Formulation (for 1 mL):

| Component | Volume/Amount |

| This compound in DMSO | 50 µL (of a 76 mg/mL stock) |

| PEG300 | 400 µL |

| Tween-80 | 50 µL |

| ddH2O | 500 µL |

Formulation 2: Corn Oil Suspension

-

Prepare a stock solution of this compound in DMSO.

-

Add the DMSO stock solution to corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

-

This preparation should be used immediately.[1]

Example Formulation (for 1 mL):

| Component | Volume/Amount |

| This compound in DMSO | 50 µL (of a 9.5 mg/mL stock) |

| Corn Oil | 950 µL |

Disclaimer: These protocols are intended as a guide. Researchers should independently validate and optimize these methods for their specific applications. All handling of chemical reagents should be performed in accordance with institutional safety guidelines. This product is for research use only and is not intended for human use.

References

Determining Optimal GSK269962A Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2. Its ability to modulate fundamental cellular processes such as proliferation, apoptosis, and cytoskeletal dynamics makes it a valuable tool for in vitro research across various disciplines, including oncology, inflammation, and cardiovascular studies. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for their specific in vitro studies.

Introduction

This compound is a small molecule inhibitor that targets ROCK1 and ROCK2 with high affinity, exhibiting IC50 values of 1.6 nM and 4 nM, respectively[1][2][3]. The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA and plays a pivotal role in regulating cellular functions like cell migration, adhesion, and contraction. Dysregulation of the ROCK pathway has been implicated in numerous diseases, making ROCK inhibitors like this compound valuable for therapeutic development and as research tools. These notes provide a comprehensive guide to utilizing this compound in in vitro settings.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of ROCK1 and ROCK2, thereby inhibiting their kinase activity[4]. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actomyosin contractility and subsequent effects on cell morphology and motility. In several cancer models, this compound has been shown to block the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis[5][6][7].

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. The following table summarizes effective concentrations from various published studies.

| Cell Line/Type | Assay Type | Effective Concentration / IC50 | Incubation Time | Reference |

| Recombinant Human ROCK1 | Cell-free kinase assay | IC50 = 1.6 nM | N/A | [1][2] |

| Recombinant Human ROCK2 | Cell-free kinase assay | IC50 = 4 nM | N/A | [1][2] |

| Rat Aorta | Vasorelaxation | IC50 = 35 nM | N/A | [1] |

| Human Primary Smooth Muscle Cells | Actin stress fiber formation | ~1 µM (suppressive effect observed) | 30 min pre-treatment | [1] |

| Human Primary Smooth Muscle Cells | Actin stress fiber formation | 3 µM | 30 min pre-treatment | [1] |

| Acute Myeloid Leukemia (AML) cell lines (MV4-11, OCI-AML3) | Apoptosis Assay (Annexin V/PI) | >40% apoptosis at 80 nM | Not Specified | [5] |

| AML cell lines | Cell Viability (CCK-8) | Varies by cell line | 72 hours | [5][6] |

| NCI-H1963 (Human Small Cell Lung Cancer) | Growth Inhibition | IC50 = 1.278 µM | Not Specified | [1] |

| NCI-H1581 (Human Non-Small Cell Lung Cancer) | Growth Inhibition | IC50 = 18.848 µM | Not Specified | [1] |

| NCI-H1694 (Human Small Cell Lung Cancer) | Growth Inhibition | IC50 = 24.875 µM | Not Specified | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage[2]. For short-term storage (up to 1 month), 4°C can be used[8].

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on AML cells[5].

Materials:

-

Target cells (e.g., AML cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium[5].

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of this compound in complete medium to create working solutions at the desired final concentrations.

-

Add the this compound working solutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and blank wells (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours)[5][6].

-

Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours at 37°C[5].

-

Measure the absorbance at 450 nm using a microplate reader[5].

-

Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the blank wells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology used for AML cells[5].

Materials:

-

Target cells

-

6-well cell culture plates

-

This compound working solutions

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.

-

Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis

This protocol is derived from a study on AML cell lines[5].

Materials:

-

Target cells

-

6-well cell culture plates

-

This compound working solutions

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 12 hours)[5].

-

Collect the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C overnight[5].

-

Wash the cells with PBS and resuspend the pellet in PI/RNase Staining Buffer.

-

Incubate in the dark for 30 minutes at room temperature[5].

-

Analyze the cell cycle distribution by flow cytometry[5].

Conclusion

The determination of the optimal this compound concentration is a critical first step for any in vitro study. The information and protocols provided in this document serve as a comprehensive starting point for researchers. It is recommended to perform a dose-response curve for your specific cell line and assay to empirically determine the most effective concentration. Careful consideration of the experimental context, including cell type and treatment duration, will ensure the generation of robust and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mybiosource.com [mybiosource.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of the ROCK1 inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of GSK269962A in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document provides detailed protocols for the in vivo administration of this compound in rodent models, primarily focusing on a xenograft model of Acute Myeloid Leukemia (AML). Additionally, it outlines the known signaling pathway affected by this inhibitor and provides a framework for experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model of AML

| Treatment Group | Dose | Administration Route | Dosing Schedule | Median Survival |

| Vehicle Control | - | Intraperitoneal | 5 days/week for 4 weeks | 49 days |

| This compound | 5 mg/kg | Intraperitoneal | 5 days/week for 4 weeks | 61 days |

| This compound | 10 mg/kg | Intraperitoneal | 5 days/week for 4 weeks | 94 days |

Table 2: Vehicle Solution for In Vivo Administration

| Component | Percentage |

| PEG300 | 20% |

| Tween-80 | 0.25% |

| Water | 79.75% |

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution

Materials:

-

This compound HCl (powder)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Water for Injection

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed for the study. Based on the vehicle composition (20% PEG300, 0.25% Tween-80, and 79.75% water), calculate the required volume of each component.

-

Weigh this compound: Accurately weigh the required amount of this compound powder to achieve the desired final concentrations (e.g., 5 mg/kg and 10 mg/kg) based on the average weight of the animals and the dosing volume.

-

Prepare Vehicle Solution:

-

In a sterile conical tube, add the calculated volume of PEG300.

-

Add the calculated volume of Tween-80 to the PEG300 and vortex thoroughly to ensure a homogenous mixture.

-

Slowly add the sterile water to the PEG300/Tween-80 mixture while vortexing to create the final vehicle solution.

-

-

Dissolve this compound:

-

Add the weighed this compound powder to the prepared vehicle solution.

-

Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.

-

-

Sterile Filtration (Optional but Recommended): Filter the final dosing solution through a 0.22 µm sterile filter into a sterile container to ensure sterility, especially for long-term studies.

-

Storage: Store the prepared dosing solution protected from light. For optimal results, it is recommended to prepare the solution fresh on the day of administration.

Protocol 2: In Vivo Administration of this compound in an AML Xenograft Mouse Model

Animal Model:

-

Female NOD-SCID/IL2Rgnull (NPG) mice, 6-8 weeks old.

Experimental Procedure:

-

AML Cell Culture: Culture MV4-11 human AML cells under standard conditions.

-

Tumor Cell Implantation:

-

Harvest MV4-11 cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10⁶ cells) intravenously into the tail vein of each mouse.

-

-

Animal Randomization and Grouping:

-

Three days post-injection, randomly divide the mice into three groups:

-

Group 1: Vehicle control

-

Group 2: this compound (5 mg/kg)

-

Group 3: this compound (10 mg/kg)

-

-

-

Drug Administration:

-

Administer the prepared this compound dosing solution or vehicle control via intraperitoneal (IP) injection.

-

The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).

-

Administer the treatment 5 days a week for 4 consecutive weeks.

-

-

Monitoring:

-

Monitor the body weight of the mice regularly (e.g., twice weekly) to assess toxicity.

-

Observe the animals for any clinical signs of distress.

-

Monitor tumor progression through methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry for human CD45-positive cells in peripheral blood.

-

-

Endpoint Analysis:

-

At the end of the 4-week treatment period, a subset of animals from each group can be euthanized for pathological analysis.

-

Collect peripheral blood, bone marrow, spleen, and liver for flow cytometric analysis of human CD45-positive cells to determine leukemic burden.

-

Perform histological analysis (H&E and IHC) on the bone marrow, spleen, and liver.

-

The remaining animals can be monitored for survival analysis, with the endpoint being a humane endpoint as defined by the institutional animal care and use committee (IACUC).

-

Mandatory Visualizations

Caption: this compound inhibits the ROCK1/c-Raf/ERK signaling pathway.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Application Notes and Protocols for GSK269962A in Hypertension Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK269962A, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in experimental hypertension research. The following sections detail the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Introduction

This compound is a small molecule inhibitor of ROCK1 and ROCK2, enzymes that play a crucial role in regulating vascular smooth muscle contraction and blood pressure. Increased ROCK activity is implicated in the pathophysiology of hypertension, making it a key therapeutic target. This compound's high potency and selectivity offer a valuable tool for investigating the role of the Rho/ROCK pathway in hypertension and for preclinical evaluation of potential antihypertensive therapies.

Mechanism of Action

This compound exerts its antihypertensive effects by inhibiting the RhoA/ROCK signaling pathway. In vascular smooth muscle cells, activation of this pathway leads to the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn inhibits Myosin Light Chain Phosphatase (MLCP). This results in increased phosphorylation of the Myosin Light Chain (MLC), leading to smooth muscle contraction and vasoconstriction. By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, leading to MLCP activation, MLC dephosphorylation, vasorelaxation, and a subsequent reduction in blood pressure.

Quantitative Data